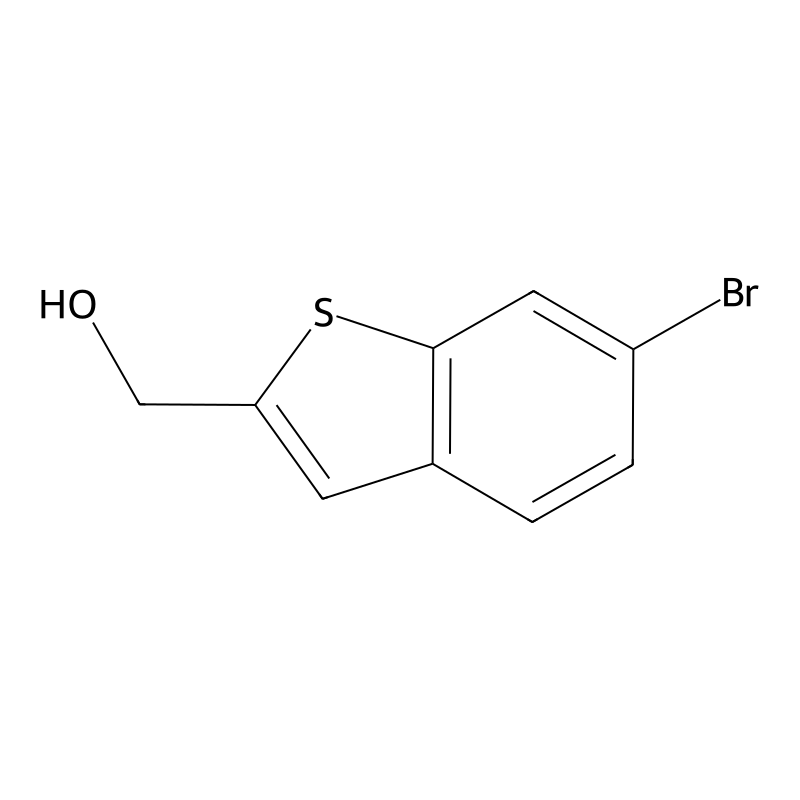(6-Bromo-1-benzothiophen-2-yl)methanol

Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
Canonical SMILES
Potential Applications in Proteomics Research
One potential application of (6-Bromo-1-benzothiophen-2-yl)methanol lies in the field of proteomics, the study of proteins. It has been identified as a cleavable linker []. Cleavable linkers are molecules used to attach functional groups, such as tags or probes, to proteins. These linkers can then be cleaved under specific conditions, releasing the attached group and allowing for further analysis of the protein.
(6-Bromo-1-benzothiophen-2-yl)methanol is a brominated derivative of benzothiophene, characterized by its unique chemical structure that includes a bromine atom attached to the sixth position of the benzothiophene ring and a hydroxymethyl group at the second position. Its molecular formula is C₉H₇BrOS, and it has a molecular weight of 243.12 g/mol. This compound has garnered attention due to its potential applications in various fields, including medicinal chemistry and materials science .
- Oxidation: The hydroxymethyl group can be oxidized to form a carboxylic acid. Common oxidizing agents include potassium permanganate or chromium trioxide.
- Reduction: The bromine atom can be reduced to a hydrogen atom using reducing agents such as lithium aluminum hydride.
- Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions, often using reagents like sodium azide in dimethylformamide at elevated temperatures.
Common Reagents and ConditionsReaction Type Reagent Conditions Oxidation Potassium permanganate Alkaline medium Reduction Lithium aluminum hydride Anhydrous ether Substitution Sodium azide Dimethylformamide, elevated temp
| Reaction Type | Reagent | Conditions |
|---|---|---|
| Oxidation | Potassium permanganate | Alkaline medium |
| Reduction | Lithium aluminum hydride | Anhydrous ether |
| Substitution | Sodium azide | Dimethylformamide, elevated temp |
The biological activity of (6-Bromo-1-benzothiophen-2-yl)methanol has been explored in various studies. It has shown potential as an inhibitor in certain biochemical pathways, particularly in proteomics research. Its unique structure may contribute to its interaction with biological targets, although specific mechanisms of action remain to be fully elucidated .
Synthesis of (6-Bromo-1-benzothiophen-2-yl)methanol typically involves:
- Bromination: Benzothiophene is brominated using bromine or N-bromosuccinimide in the presence of a catalyst like iron(III) bromide.
- Formylation: The resulting 6-bromobenzothiophene undergoes formylation using formaldehyde and a base such as sodium hydroxide to introduce the hydroxymethyl group.
These methods can be scaled for industrial production, utilizing continuous flow reactors and optimized conditions for enhanced yield and purity .
(6-Bromo-1-benzothiophen-2-yl)methanol has several applications:
- Medicinal Chemistry: It serves as an important intermediate for synthesizing bioactive compounds.
- Proteomics Research: The compound is used in studies related to protein interactions and functions.
- Materials Science: Its unique properties may allow for applications in developing advanced materials .
Interaction studies have indicated that (6-Bromo-1-benzothiophen-2-yl)methanol may interact with various biological molecules, potentially influencing enzymatic activities or receptor binding. These interactions could lead to insights into its mechanism of action and therapeutic potential, although detailed studies are still required to confirm these effects .
Several compounds share structural similarities with (6-Bromo-1-benzothiophen-2-yl)methanol. Here are some notable examples:
| Compound Name | Structure | Key Differences |
|---|---|---|
| 6-Bromoindole | Indole ring with bromine | Contains an indole instead of benzothiophene |
| 7-Bromo-1-benzothiophen-2-yl)methanol | Bromine at the seventh position | Different position of bromine |
| 5-Bromo-2-thienylmethanol | Thienyl ring instead of benzothiophene | Contains a thienyl group |
These compounds exhibit varied biological activities and chemical reactivity due to their distinct structural features, thereby highlighting the uniqueness of (6-Bromo-1-benzothiophen-2-yl)methanol in terms of its potential applications and interactions in biochemical contexts .








